molecular formula C9H14ClN3O4 B13569198 methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride

methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B13569198
M. Wt: 263.68 g/mol
InChI Key: DISCDBANOISIOI-GEMLJDPKSA-N
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Description

Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a 2,5-dioxoimidazolidin-1-yl substituent at the 4-position and a methyl ester at the 2-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Its stereochemistry (2S,4S) is critical for binding specificity in biological systems, such as enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C9H14ClN3O4

Molecular Weight

263.68 g/mol

IUPAC Name

methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O4.ClH/c1-16-8(14)6-2-5(3-10-6)12-7(13)4-11-9(12)15;/h5-6,10H,2-4H2,1H3,(H,11,15);1H/t5-,6-;/m0./s1

InChI Key

DISCDBANOISIOI-GEMLJDPKSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)N2C(=O)CNC2=O.Cl

Canonical SMILES

COC(=O)C1CC(CN1)N2C(=O)CNC2=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Imidazolidinone Moiety: The imidazolidinone group is introduced via a condensation reaction between the pyrrolidine derivative and an appropriate imidazolidinone precursor.

    Esterification: The carboxyl group on the pyrrolidine ring is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or metabolic disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or catalysts.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology experiments.

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:
  • Core structure : Pyrrolidine ring with (2S,4S) stereochemistry.
  • Substituents :
    • 4-position: 2,5-dioxoimidazolidin-1-yl group.
    • 2-position: Methyl ester.
  • Salt form : Hydrochloride.
Analogs from :
  • (2R,1R)-2c : Pyrrolidine derivative with carbamoyl and phenyl groups. Stereochemistry (2R,1R), yielding a lower melting point (79–81°C) and wax-like consistency .
  • (2S,1S)-2d : Pyrrolidine-2-carboxylate with carbamoyl, methyl, and benzyl groups. Higher melting point (121–123°C) due to increased rigidity and hydrogen bonding .
  • (8aS)-3e : Perhydropyrrolo[1,2-a]pyrazine-dione with dibenzyl groups, resulting in a melting point of 121–122°C .
Analogs from :
  • Compound k: Contains a thiazolylmethyl group and 4-isopropyl-substituted imidazolidinone. The bulky substituents may enhance lipophilicity compared to the target compound .

Physicochemical Properties

Property Target Compound (2R,1R)-2c (2S,1S)-2d Compound k
Melting Point Expected >150°C (HCl salt) 79–81°C 121–123°C Not reported
Solubility High (due to HCl salt) Low (wax-like) Moderate (powder) Likely low (lipophilic groups)
Stereochemistry (2S,4S) (2R,1R) (2S,1S) (4S,5S)
Key Functional Group 2,5-Dioxoimidazolidin-1-yl Carbamoyl-phenyl Carbamoyl-methyl-benzyl 4-Isopropylimidazolidinone

Research Findings and Characterization

  • Target Compound : Likely characterized via IR (C=O stretch at ~1700 cm⁻¹), NMR (pyrrolidine ring protons at δ 3.0–4.0 ppm), and HRMS (m/z ~300–350) .
  • Analogs : Confirmed by IR, NMR, and HRMS, with optical rotations ([α]D = -45.5 for (2R,1R)-2c) indicating enantiomeric purity .

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